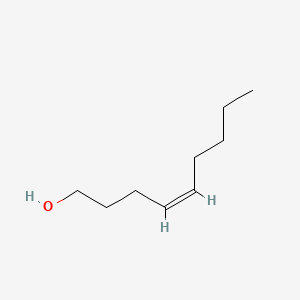

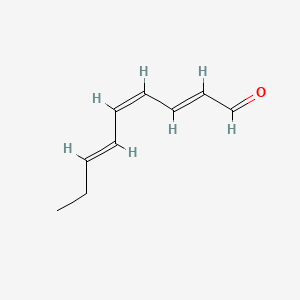

![molecular formula C22H27N3O6S B1147843 Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 217176-82-4](/img/structure/B1147843.png)

Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transdermal Permeation Enhancers

Hexanoic acid derivatives, including those substituted with tertiary amino groups in the terminal position, have been investigated for their activity as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) explored a series of alkyl esters and amides of hexanoic acids with varying alkyl chain lengths. These compounds were tested in vitro for their ability to enhance the transdermal delivery of theophylline, a model permeant, through human skin. The study found that certain esters showed high activity as permeation enhancers, offering potential applications in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Analytical Chemistry in Food and Beverages

In the domain of food chemistry, the dansyl (5-dimethylamino-1-naphthalenesulfonyl) group, related to the hexanoic acid ester , has been utilized as a reporter for the mass spectrometric analysis of amino acids in beverages. Mazzotti et al. (2012) developed a method for quantitating amino acids in various drinks, leveraging the properties of dansyl derivatives for enhanced detection via mass spectrometry. This approach demonstrates the compound's utility in the sensitive and accurate analysis of complex mixtures in food science (Mazzotti et al., 2012).

Proton Exchange Membranes in Fuel Cells

The integration of sulfonated polybenzothiazoles containing naphthalene units, akin to the structural motifs in hexanoic acid ester derivatives, has been investigated for use as proton exchange membranes in fuel cells. Wang et al. (2015) synthesized a series of such polymers, highlighting their excellent thermal and oxidative stability, along with significant proton conductivities. These materials are pertinent for fuel cell applications, offering insights into the potential utility of naphthalene-containing hexanoic acid esters in advanced energy systems (Wang et al., 2015).

Supramolecular Chemistry and Sensor Applications

Hexanoic acid esters with dimethylamino-naphthalene sulfonyl moieties have been explored for their supramolecular chemistry applications, particularly as optical probes for anion detection. Al-Sayah, Abdalla, and Shehab (2016) synthesized a novel molecule designed to bind selectively to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, demonstrating the potential of such compounds in developing sensitive and selective sensors for environmental and biological applications (Al-Sayah, Abdalla, & Shehab, 2016).

Análisis Bioquímico

Biochemical Properties

Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester plays a crucial role in biochemical reactions, particularly in the labeling of peptides and proteins. It interacts with amino groups on biomolecules, forming stable conjugates. This interaction is facilitated by the presence of the 2,5-dioxo-1-pyrrolidinyl ester group, which reacts with primary amines to form amide bonds. The compound’s fluorescent properties, derived from the naphthalenyl sulfonyl group, make it an excellent tool for detecting and quantifying biomolecules in various assays .

Cellular Effects

This compound influences cellular processes by enabling the visualization of cellular components. It can be used to label proteins within cells, allowing researchers to study protein localization, trafficking, and interactions. This compound has been shown to affect cell signaling pathways by binding to specific proteins and altering their function. Additionally, it can impact gene expression by labeling transcription factors and other regulatory proteins, providing insights into cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amines on biomolecules. This binding is facilitated by the 2,5-dioxo-1-pyrrolidinyl ester group, which reacts with amines to form stable amide bonds. The fluorescent properties of the naphthalenyl sulfonyl group allow for the detection and quantification of labeled biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C and protected from light. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its labeling efficiency and fluorescent properties. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein localization and interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label proteins and other biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cell death and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is important to carefully control the dosage to minimize toxicity while achieving effective labeling .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by altering enzyme activity and substrate availability. It has been shown to interact with enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, the compound can influence the synthesis and degradation of proteins, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its distribution within cells, providing insights into its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus by labeling nuclear proteins or to the mitochondria by labeling mitochondrial proteins. The compound’s localization can affect its activity, as it may interact with different biomolecules depending on its subcellular location. This targeting capability makes it a valuable tool for studying cellular processes at the subcellular level .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIICGLEONACOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

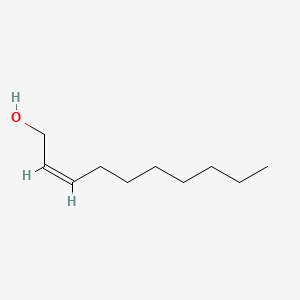

![3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde](/img/structure/B1147760.png)

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)